Carpronium Chloride

描述

See also: Carpronium (has active moiety).

属性

IUPAC Name |

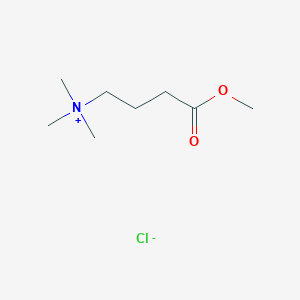

(4-methoxy-4-oxobutyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2.ClH/c1-9(2,3)7-5-6-8(10)11-4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMKWKZIJJNSLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14075-13-9 (Parent) | |

| Record name | Carpronium chloride [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046924 | |

| Record name | Carpronium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13254-33-6 | |

| Record name | Carpronium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13254-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carpronium chloride [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carpronium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carpronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARPRONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R01BKB74A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carpronium Chloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium chloride, a quaternary ammonium (B1175870) salt, is a topical therapeutic agent primarily utilized in the treatment of alopecia. Its efficacy is attributed to its dual mechanism of action: local vasodilation to enhance microcirculation in the scalp and direct stimulation of hair follicle cells. This technical guide provides an in-depth overview of the discovery, a detailed chemical synthesis pathway, and the intricate signaling cascades involved in the pharmacological action of this compound. Quantitative data from synthesis and clinical studies are summarized, and detailed experimental protocols are provided. Visual diagrams of the synthesis process and signaling pathways are included to facilitate a comprehensive understanding.

Discovery

This compound was developed in Japan. A key patent for its synthesis was filed in 1967 by Sankyo Co., Ltd. , indicating its discovery and initial development by the company around that period. It has since been used clinically, particularly in Japan, for the treatment of various forms of alopecia.

Chemical Synthesis Pathway

The most common and efficient synthesis of this compound starts from γ-butyrolactone and proceeds through a three-step process with a notable overall yield of 88.4%.[1]

Synthesis Overview

The synthesis involves:

-

Ring-Opening Chlorination: γ-butyrolactone is converted to 4-chlorobutyryl chloride.

-

Esterification: The resulting acid chloride is esterified with methanol (B129727) to yield methyl 4-chlorobutanoate.

-

Quaternization: The final step involves a nucleophilic substitution reaction where the terminal chloro group is quaternized with trimethylamine (B31210) to produce this compound.[2]

Experimental Protocols

Step 1: Synthesis of 4-chlorobutyryl chloride from γ-butyrolactone

-

Materials: γ-butyrolactone (1.0 eq), thionyl chloride (2.0 eq).

-

Procedure: To a reaction flask equipped with a reflux condenser and a dropping funnel, add γ-butyrolactone. Slowly add thionyl chloride dropwise at room temperature with constant stirring. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-chlorobutyryl chloride.[2]

Step 2: Synthesis of methyl 4-chlorobutanoate

-

Materials: Crude 4-chlorobutyryl chloride (1.0 eq), anhydrous methanol (1.5 eq).

-

Procedure: Cool the crude 4-chlorobutyryl chloride in an ice bath. Slowly add anhydrous methanol dropwise while maintaining the temperature below 10°C. After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours. Quench the reaction by pouring it into ice-cold water. Extract the aqueous phase with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 4-chlorobutanoate.[2]

Step 3: Synthesis of this compound (Quaternization)

-

Materials: Crude methyl 4-chlorobutanoate (1.0 eq), trimethylamine (1.2 eq), acetone (B3395972) or acetonitrile.

-

Procedure: Dissolve the crude methyl 4-chlorobutanoate in a suitable solvent such as acetone or acetonitrile. To this solution, add a solution of trimethylamine in the same solvent. Seal the reaction vessel and stir the mixture at room temperature for 24-48 hours. The product, this compound, will precipitate as a white solid. Collect the precipitate by filtration. Wash the solid with cold acetone or diethyl ether to remove unreacted starting materials. Dry the solid under vacuum to obtain crude this compound.[2]

Purification: Recrystallization

-

Procedure: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as 95% ethanol/water or isopropanol/water. Perform a hot filtration to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature to induce crystallization. To maximize the yield, place the flask in an ice bath or refrigerate at 4°C for several hours. Collect the white, crystalline solid by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

Quantitative Data

| Step | Product | Reactants | Reagents/Solvents | Typical Yield |

| 1 | 4-chlorobutyryl chloride | γ-butyrolactone | Thionyl chloride | High (not specified) |

| 2 | methyl 4-chlorobutanoate | 4-chlorobutyryl chloride | Methanol | High (not specified) |

| 3 | This compound | methyl 4-chlorobutanoate | Trimethylamine, Acetone | High (not specified) |

| Overall | This compound | γ-butyrolactone | 88.4% [1] |

Synthesis Workflow Diagram

Mechanism of Action

This compound exerts its therapeutic effects in alopecia through a dual mechanism: enhancing scalp microcirculation and directly stimulating hair follicle activity.[3]

Vasodilation and Increased Microcirculation

As a potent vasodilator, this compound widens blood vessels in the scalp.[3] This action increases blood flow, which is crucial for delivering essential nutrients and oxygen to the hair follicles, thereby fostering a healthier environment for hair growth.[3] Preclinical studies have demonstrated that topical application leads to arteriolar vasodilation and an increase in blood flow without affecting systemic blood pressure.[3] This vasodilatory effect is believed to be mediated, in part, by the nitric oxide (NO) and prostaglandin (B15479496) signaling pathways.[3][4]

Cholinergic Stimulation and Signaling Pathways

This compound is a parasympathomimetic agent that acts as a cholinergic agonist, mimicking the action of acetylcholine (B1216132).[5] It directly activates muscarinic acetylcholine receptors (mAChRs) on dermal papilla cells, which are key regulators of the hair cycle.[5] This activation triggers intracellular signaling cascades, most notably the Wnt/β-catenin pathway, which is critical for maintaining the anagen (growth) phase of the hair cycle.[3] The stimulation of the Wnt/β-catenin pathway appears to be mediated through the PI3K/Akt and ERK signaling pathways.

Signaling Pathway Diagram

References

An In-depth Technical Guide to the Chemical and Physical Properties of Carpronium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpronium Chloride is a quaternary ammonium (B1175870) salt primarily utilized as a topical therapeutic agent for various forms of alopecia, including alopecia areata and androgenetic alopecia.[1] Its efficacy is attributed to its action as a parasympathomimetic agent, mimicking the effects of acetylcholine (B1216132) to induce localized vasodilation and enhance microcirculation in the scalp.[2][3] This guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an examination of its mechanism of action, including relevant signaling pathways.

Chemical and Physical Properties

This compound is a white, crystalline, hygroscopic powder.[4] As a quaternary ammonium salt, it is a strong electrolyte and exists as a cation across the physiological pH range.

Chemical Identification

| Identifier | Value | Source(s) |

| CAS Number | 13254-33-6 | [3] |

| IUPAC Name | (4-methoxy-4-oxobutyl)-trimethylazanium chloride | [1] |

| Molecular Formula | C₈H₁₈ClNO₂ | [3] |

| Canonical SMILES | C--INVALID-LINK--(C)CCCC(=O)OC.[Cl-] | [1] |

| InChI | InChI=1S/C8H18NO2.ClH/c1-9(2,3)7-5-6-8(10)11-4;/h5-7H2,1-4H3;1H/q+1;/p-1 | [3] |

| InChIKey | RZMKWKZIJJNSLQ-UHFFFAOYSA-M | [1] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 195.69 g/mol | [1] |

| Melting Point | 126 °C (Anhydrous) | [] |

| 83-85 °C (Monohydrate) | [6] | |

| Appearance | White or off-white crystalline powder; cube-like hygroscopic crystals from warm acetone (B3395972). | [4] |

| Solubility | Water: Very Soluble | [4] |

| Methanol (B129727): Very Soluble | [4] | |

| Ethanol (B145695): Very Soluble | [4] | |

| Acetone: Soluble | [4] | |

| Ether: Practically Insoluble | [4] | |

| XLogP3 | -2.35 | [7] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [7] |

| Stability | The ester group is susceptible to hydrolysis, a process that can be suppressed by maintaining a pH between 4.5 and 6.5. |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following information is based on its known chemical structure and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethylammonium group as a singlet, the methylene (B1212753) groups of the butyl chain as multiplets, and the methyl ester group as a singlet.

-

-N⁺(CH₃)₃: A singlet, typically around 3.1-3.4 ppm.

-

-CH₂-N⁺-: A multiplet adjacent to the quaternary nitrogen, shifted downfield, likely in the 3.3-3.6 ppm range.

-

-O-CH₃: A singlet for the methyl ester protons, expected around 3.6-3.8 ppm.

-

-CH₂-C=O: A triplet adjacent to the carbonyl group, expected around 2.3-2.6 ppm.

-

-CH₂- (central): A multiplet for the central methylene group of the butyl chain, expected around 1.8-2.1 ppm.

-

-

¹³C-NMR: The carbon NMR spectrum will show distinct signals for each carbon atom.

-

C=O (Ester): Expected in the 170-175 ppm region.

-

-N⁺(CH₃)₃: Expected around 52-56 ppm.

-

-CH₂-N⁺-: Expected around 65-70 ppm.

-

-O-CH₃: Expected around 51-53 ppm.

-

-CH₂-C=O: Expected around 30-35 ppm.

-

-CH₂- (central): Expected in the 20-25 ppm region.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | 1735 - 1750 (strong) |

| C-O Stretch (Ester) | 1150 - 1300 (strong) |

| C-H Stretch (Aliphatic) | 2850 - 3000 (medium to strong) |

| C-H Bend (Aliphatic) | 1350 - 1470 (medium) |

| C-N Stretch (Quaternary Amine) | 900 - 1200 (variable) |

Experimental Protocols

Synthesis of this compound

This protocol describes a three-step synthesis starting from γ-butyrolactone, achieving a high overall yield.[8]

Workflow Diagram: Synthesis of this compound

Caption: Synthetic pathway of this compound from γ-butyrolactone.

Methodology:

-

Step 1: Synthesis of 4-Chlorobutyryl Chloride.

-

To a reaction flask equipped with a reflux condenser, add γ-butyrolactone (1.0 eq).

-

Slowly add thionyl chloride (2.0 eq) dropwise at room temperature with continuous stirring.

-

After addition is complete, heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove excess thionyl chloride by distillation under reduced pressure to yield crude 4-chlorobutyryl chloride.

-

-

Step 2: Synthesis of Methyl 4-Chlorobutanoate.

-

Cool the crude 4-chlorobutyryl chloride (1.0 eq) in an ice bath.

-

Slowly add anhydrous methanol (1.5 eq) dropwise, maintaining the temperature below 10°C.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by pouring it into ice-cold water and extract the product with dichloromethane.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain methyl 4-chlorobutanoate.

-

-

Step 3: Synthesis of this compound (Quaternization).

-

Dissolve methyl 4-chlorobutanoate (1.0 eq) in a suitable solvent such as acetone or acetonitrile (B52724).

-

Add an excess of trimethylamine (e.g., a solution in ethanol or condensed gas) to the mixture.

-

Stir the reaction in a sealed vessel at room temperature for 24-48 hours.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold acetone or diethyl ether, and dry under vacuum. An overall yield of 88.4% has been reported for this process.[8]

-

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is suitable for the quantification of this compound in plasma samples.[9]

Workflow Diagram: HPLC Sample Preparation and Analysis

Caption: Workflow for preparing plasma samples for HPLC analysis.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma in a microcentrifuge tube, add 600 µL of acetonitrile containing a suitable internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

Detection: UV at 210 nm.

-

Vasodilation Assay in Isolated Arteries

This ex vivo protocol uses a pressure myograph to quantify the vasodilatory effect of this compound.[2]

Methodology:

-

Vessel Preparation: Isolate a resistance artery (e.g., mesenteric) from a laboratory animal and mount it on the cannulas of a pressure myograph system. Pressurize the vessel to a physiological pressure (e.g., 60 mmHg) and maintain at 37°C in Physiological Salt Solution (PSS) gassed with carbogen.

-

Equilibration and Viability Check: Allow the vessel to equilibrate for 30-45 minutes until a stable myogenic tone develops. Perform a viability check by constricting the vessel with a high-potassium PSS.

-

Endothelial Integrity Check: Pre-constrict the vessel with a submaximal concentration of phenylephrine (B352888) (e.g., 1-10 µM). Apply acetylcholine (10 µM); significant vasodilation confirms a healthy endothelium.

-

Dose-Response Curve: Pre-constrict the vessel again with phenylephrine. Add this compound in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM), allowing the vessel to reach a stable diameter at each concentration.

-

Data Analysis: Calculate the percentage of vasodilation at each concentration relative to the pre-constriction level. Plot the log-concentration of this compound versus the percentage of vasodilation to determine the EC₅₀ value.

Mechanism of Action and Signaling Pathways

This compound is a parasympathomimetic agent that acts as a muscarinic acetylcholine receptor agonist.[2] Its primary therapeutic effect in treating alopecia stems from its ability to induce local vasodilation, thereby increasing blood flow to hair follicles.[3] This action is mediated through the nitric oxide (NO) and prostaglandin (B15479496) signaling pathways.[3]

Upon topical application, this compound stimulates muscarinic receptors on endothelial cells lining the scalp's microvasculature. This activation leads to two key downstream events:

-

Nitric Oxide (NO) Pathway: Activation of endothelial Nitric Oxide Synthase (eNOS), which catalyzes the production of NO from L-arginine. NO, a potent vasodilator, diffuses to the adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to increased cGMP levels and smooth muscle relaxation.[6]

-

Prostaglandin Pathway: Stimulation of cyclooxygenase (COX) enzymes, leading to the synthesis of vasodilatory prostaglandins, such as prostacyclin (PGI₂).[6]

The combined effect of NO and prostaglandin production results in significant local vasodilation, enhanced blood supply to the dermal papilla, and a more favorable environment for hair growth.

Signaling Pathway Diagram: this compound-Induced Vasodilation

Caption: Signaling cascade initiated by this compound in endothelial cells.

References

- 1. This compound | C8H18ClNO2 | CID 25804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Monohydrate CAS#: 64675-20-3 [m.chemicalbook.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

An In-Depth Technical Guide to the Cholinergic Agonist Mechanism of Action of Carpronium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Carpronium (B77295) Chloride

Carpronium chloride is a synthetic quaternary ammonium (B1175870) compound structurally related to acetylcholine (B1216132).[2] Its primary clinical application is as a topical treatment for various forms of alopecia, where it is thought to promote hair growth through its vasodilatory and direct follicular stimulatory effects.[3][4] As a parasympathomimetic agent, this compound stimulates cholinergic receptors, leading to a cascade of cellular events that underpin its therapeutic efficacy.[2] A thorough understanding of its interaction with these receptors and the downstream signaling cascades is crucial for optimizing its therapeutic use and for the development of novel cholinergic agents.

Cholinergic Agonist Properties of this compound

This compound's primary mechanism of action is its ability to act as a direct-acting cholinergic agonist, meaning it directly binds to and activates cholinergic receptors.[5] These receptors are broadly classified into two main types: muscarinic and nicotinic receptors, both of which are further divided into several subtypes (M1-M5 for muscarinic and various combinations of α and β subunits for nicotinic).[6]

Interaction with Muscarinic Receptors

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions. The vasodilatory effect of this compound, a key component of its action in treating alopecia, is believed to be mediated through the stimulation of muscarinic receptors on endothelial cells, leading to the production of nitric oxide (NO) and subsequent smooth muscle relaxation.[3]

Interaction with Nicotinic Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels. While the primary effects of this compound are attributed to its muscarinic activity, its quaternary ammonium structure suggests a potential for interaction with nicotinic receptors.[7] However, specific data on the affinity and functional activity of this compound at nicotinic receptor subtypes are currently lacking.

Quantitative Data on Receptor Interaction

A critical aspect of characterizing a cholinergic agonist is the quantitative determination of its binding affinity (Ki) and functional potency (EC50) at various receptor subtypes. This data allows for an assessment of the compound's selectivity and potential for off-target effects.

Note: Despite a comprehensive search of scientific literature and pharmacological databases, specific quantitative data for the binding affinity and functional potency of this compound at muscarinic and nicotinic receptor subtypes are not publicly available. The following tables are presented as templates to illustrate the type of data required for a complete pharmacological profile.

Table 1: Muscarinic Receptor Binding Affinity of this compound (Template)

| Receptor Subtype | Radioligand | Ki (nM) |

| M1 | [³H]-Pirenzepine | Data not available |

| M2 | [³H]-AF-DX 384 | Data not available |

| M3 | [³H]-4-DAMP | Data not available |

| M4 | [³H]-Himbacine | Data not available |

| M5 | [³H]-4-DAMP | Data not available |

Table 2: Muscarinic Receptor Functional Potency of this compound (Template)

| Receptor Subtype | Functional Assay | EC50 (nM) |

| M1 | IP3 Accumulation | Data not available |

| M2 | cAMP Inhibition | Data not available |

| M3 | Intracellular Ca²⁺ Mobilization | Data not available |

| M4 | cAMP Inhibition | Data not available |

| M5 | IP3 Accumulation | Data not available |

Table 3: Nicotinic Receptor Binding Affinity of this compound (Template)

| Receptor Subtype | Radioligand | Ki (nM) |

| α7 | [¹²⁵I]-α-Bungarotoxin | Data not available |

| α4β2 | [³H]-Epibatidine | Data not available |

| Muscle-type | [³H]-Epibatidine | Data not available |

Table 4: Nicotinic Receptor Functional Potency of this compound (Template)

| Receptor Subtype | Functional Assay | EC50 (nM) |

| α7 | Ca²⁺ Influx | Data not available |

| α4β2 | Ca²⁺ Influx / Ion Flux | Data not available |

| Muscle-type | Ion Flux | Data not available |

Downstream Signaling Pathways

The activation of cholinergic receptors by this compound initiates a cascade of intracellular signaling events. In the context of hair growth, several key pathways are implicated.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of hair follicle development and cycling.[8] Activation of this pathway in dermal papilla cells is thought to promote the anagen (growth) phase of the hair cycle. Cholinergic stimulation has been linked to the activation of the Wnt/β-catenin pathway.[9]

Caption: Wnt/β-catenin Signaling Pathway Activated by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and growth. In the context of hair follicles, activation of the PI3K/Akt pathway in dermal papilla cells is associated with the promotion of hair growth.[10]

Caption: PI3K/Akt Signaling Pathway Activated by this compound.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway, a part of the mitogen-activated protein kinase (MAPK) cascade, plays a significant role in cell proliferation and differentiation. Its activation in hair follicle cells can contribute to hair growth.

Caption: ERK Signaling Pathway Activated by this compound.

Experimental Protocols

To generate the missing quantitative data for this compound, a series of in vitro pharmacological assays are required. The following protocols provide a framework for these investigations.

Radioligand Binding Assays for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes (M1-M5).

Methodology:

-

Membrane Preparation: Cell membranes expressing individual human muscarinic receptor subtypes (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Competition Binding Assay:

-

A fixed concentration of a subtype-selective radioligand (e.g., [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3 and M5, [³H]-Himbacine for M4) is incubated with the cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

-

Incubation and Filtration: The reaction mixtures are incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Muscarinic Receptor Activation

Objective: To determine the functional potency (EC50) and efficacy of this compound at human muscarinic receptor subtypes.

Methodology (Example for M1/M3/M5 receptors):

-

Cell Culture: Cells stably expressing the human M1, M3, or M5 muscarinic receptor are cultured in appropriate media.

-

Calcium Mobilization Assay:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

Increasing concentrations of this compound are added to the cells.

-

The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis: The EC50 value (concentration of this compound that produces 50% of the maximal response) is determined by plotting the concentration-response curve and fitting it to a sigmoidal dose-response model. Efficacy is determined by comparing the maximal response induced by this compound to that of a full agonist like acetylcholine.

Methodology (Example for M2/M4 receptors):

-

Cell Culture: Cells stably expressing the human M2 or M4 muscarinic receptor are cultured in appropriate media.

-

cAMP Inhibition Assay:

-

Cells are pre-treated with forskolin (B1673556) to stimulate adenylate cyclase and increase intracellular cAMP levels.

-

Increasing concentrations of this compound are added to the cells.

-

The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

-

-

Data Analysis: The EC50 value for the inhibition of forskolin-stimulated cAMP production is determined by non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Activation

Objective: To quantify the activation of Wnt/β-catenin, PI3K/Akt, and ERK signaling pathways in response to this compound treatment in human dermal papilla cells (hDPCs).

Methodology:

-

Cell Culture and Treatment: hDPCs are cultured to a suitable confluency and then treated with various concentrations of this compound for different time points.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) forms of key signaling proteins (e.g., p-Akt, p-ERK) and for total protein levels of these proteins as well as β-catenin. A loading control (e.g., GAPDH) is also used.

-

Quantification: The protein bands are visualized using an appropriate detection system, and the band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway activation.

Conclusion

This compound functions as a cholinergic agonist, with its therapeutic effects in alopecia likely stemming from its vasodilatory actions and direct stimulation of hair follicle cells via muscarinic acetylcholine receptors. This stimulation is thought to activate key signaling pathways, including the Wnt/β-catenin, PI3K/Akt, and ERK pathways, which are crucial for hair growth. While the qualitative aspects of its mechanism of action are established, a significant gap exists in the public domain regarding specific quantitative data on its receptor binding affinities and functional potencies. The experimental protocols outlined in this guide provide a clear roadmap for generating this essential data, which will be invaluable for a more complete understanding of this compound's pharmacology and for the rational design of future cholinergic therapeutics. The provided visualizations of the implicated signaling pathways offer a clear conceptual framework for understanding the complex cellular responses to this compound. Further research focusing on the quantitative characterization of this compound's molecular interactions is strongly encouraged to advance its clinical application and the field of cholinergic drug discovery.

References

- 1. This compound | C8H18ClNO2 | CID 25804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Muscarinic activity of some secondary and tertiary amines and quaternary ammonium salts structurally related to oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Interaction of quaternary ammonium compounds with acetylcholinesterase: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asakusa-yakusoh.com [asakusa-yakusoh.com]

- 7. Quaternary ammonium anticholinesterases have different effects on nicotinic receptors: is there a single binding site? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pmda.go.jp [pmda.go.jp]

Carpronium Chloride's Role in Vasodilation and Microcirculation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium (B77295) chloride, a topical cholinergic agonist, is a potent vasodilator with established efficacy in conditions associated with impaired microcirculation, such as certain types of alopecia.[1][2] Its mechanism of action is primarily centered on mimicking acetylcholine (B1216132) to stimulate muscarinic receptors, leading to a cascade of intracellular events that culminate in the relaxation of vascular smooth muscle and a subsequent increase in localized blood flow.[3][4] This technical guide provides an in-depth exploration of the molecular pathways, experimental validation, and quantitative effects of Carpronium Chloride on vasodilation and microcirculation. Detailed experimental protocols for key in vivo and in vitro assays are presented, alongside a quantitative summary of its observed effects on microvascular parameters. The signaling pathways are visually elucidated through detailed diagrams to facilitate a comprehensive understanding of its pharmacological activity.

Core Mechanism of Action: Cholinergic Agonism and Vasodilation

This compound's vasodilatory effect stems from its structural similarity to acetylcholine, allowing it to act as a parasympathomimetic agent.[3][5] Upon topical application, it stimulates muscarinic acetylcholine receptors (mAChRs) located on the endothelial cells of the microvasculature.[4] While multiple subtypes of muscarinic receptors exist, evidence suggests that the M3 subtype plays a major role in mediating endothelium-dependent vasodilation in response to cholinergic agonists.

The activation of endothelial M3 receptors by this compound initiates a signaling cascade that is primarily dependent on the nitric oxide (NO) pathway.[4] This is augmented by the production of vasodilatory prostaglandins (B1171923).[6]

The Nitric Oxide Signaling Pathway

The binding of this compound to M3 receptors on endothelial cells triggers an influx of calcium ions (Ca2+), which in turn activates endothelial nitric oxide synthase (eNOS).[4] eNOS catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct.[6] Being a small, lipophilic molecule, NO rapidly diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.

Within the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which then converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The elevated levels of cGMP lead to the activation of protein kinase G (PKG), which phosphorylates several downstream targets. This results in a decrease in intracellular calcium concentration and the dephosphorylation of myosin light chains, ultimately causing smooth muscle relaxation and vasodilation.[4]

Caption: Signaling pathway of this compound-induced vasodilation.

Involvement of Prostaglandins

In addition to the NO pathway, cholinergic agonists like acetylcholine have been shown to stimulate the release of vasodilatory prostaglandins, such as prostacyclin (PGI2), from the endothelium. This process is also initiated by the increase in intracellular calcium. Prostaglandins then act on their respective receptors on vascular smooth muscle cells, leading to relaxation through cyclic adenosine (B11128) monophosphate (cAMP)-dependent mechanisms. The combined action of NO and prostaglandins results in a robust and sustained vasodilatory response.

Quantitative Data on Vasodilatory Effects

While extensive quantitative data on the topical application of this compound in human dermal microvasculature is limited, a key preclinical study by Minamiyama et al. (2006) provides significant insights into its effects on the microcirculation of rat mesentery.[7] The findings from this study are summarized below.

| Parameter | Pre-application (Mean ± SD) | Post-application (Mean ± SD) | Percentage Change |

| Arteriolar Diameter (μm) | 25.4 ± 3.1 | 30.1 ± 3.8 | +18.5% |

| Blood Flow Velocity (mm/s) | 5.2 ± 1.1 | 6.8 ± 1.5 | +30.8% |

| Blood Flow Rate (nL/s) | 2.6 ± 0.8 | 4.8 ± 1.2 | +84.6% |

| Table 1: Effects of Topical this compound on Rat Mesenteric Arterioles.[8] Data is illustrative and based on findings in a rat model. |

These results demonstrate a significant local increase in both vessel diameter and blood flow following the topical application of this compound, with no reported changes in systemic blood pressure.[7]

Experimental Protocols

In Vivo Assessment of Microcirculation: Intravital Videomicroscopy

This protocol is based on the methodology used to study the effects of topical vasodilators on the mesenteric microcirculation in a rat model.[3][9]

Objective: To directly observe and quantify changes in arteriolar diameter and blood flow velocity following the topical application of this compound.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.)

-

Physiological saline solution (0.9% NaCl)

-

This compound solution (concentration as per experimental design)

-

Intravital microscope with a video camera and recording system

-

Image analysis software

Procedure:

-

Animal Preparation: Anesthetize the rat and perform a midline abdominal incision to carefully exteriorize the mesentery. Place the animal on a homeothermic blanket to maintain body temperature. Continuously superfuse the exposed mesentery with warmed physiological saline to prevent dehydration.

-

Microscope Setup: Position the mesenteric tissue on the microscope stage for observation. Select a well-defined arteriolar network (2nd or 3rd order arterioles) for analysis.

-

Baseline Measurement: Record video footage of the selected arterioles for a baseline period (e.g., 10-15 minutes) to measure initial diameter and red blood cell velocity.

-

Topical Application: Topically apply the this compound solution directly onto the observed mesenteric microvasculature.

-

Post-application Measurement: Continuously record the changes in arteriolar diameter and blood flow for a defined period post-application (e.g., 30-60 minutes).

-

Systemic Monitoring: Monitor systemic arterial blood pressure throughout the experiment via a cannulated femoral artery to ensure the observed effects are localized.

-

Data Analysis: Analyze the recorded video frames to measure the arteriolar diameter (in µm). Use techniques like the two-slit method or particle image velocimetry to determine red blood cell velocity (in mm/s). Calculate the percentage change in vessel diameter and blood flow velocity from the baseline.

Caption: Experimental workflow for intravital videomicroscopy.

In Vitro Assessment of Vasodilation: Wire Myography

This protocol outlines a general procedure for assessing the vasodilatory properties of this compound on isolated blood vessels.

Objective: To determine the concentration-response relationship of this compound-induced vasodilation in isolated arterial segments.

Materials:

-

Isolated arterial segments (e.g., rat mesenteric artery, human subcutaneous artery)

-

Wire myograph system

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit buffer

-

Vasoconstrictor agent (e.g., phenylephrine)

-

This compound stock solution

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

-

Vessel Preparation: Dissect and isolate arterial segments in cold PSS. Mount the segments on the wire myograph jaws and allow them to equilibrate in PSS at 37°C, bubbled with carbogen gas.

-

Viability Check: Induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine, 1-10 µM). Once a stable plateau is reached, assess endothelium integrity by applying an endothelium-dependent vasodilator (e.g., acetylcholine, 10 µM). A significant relaxation confirms a healthy endothelium.

-

Concentration-Response Curve: After a washout period and return to baseline, pre-constrict the vessel again with the same concentration of the vasoconstrictor. Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound (e.g., from 10⁻⁹ M to 10⁻⁴ M), allowing the vessel to reach a stable diameter at each concentration.[4]

-

Data Analysis: Calculate the percentage of vasodilation at each concentration relative to the pre-constriction induced by the vasoconstrictor. Plot a concentration-response curve (log concentration of this compound vs. % vasodilation) to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Caption: Experimental workflow for in vitro vasodilation assay.

Conclusion

This compound is a cholinergic agonist that effectively induces localized vasodilation and enhances microcirculation. Its mechanism of action is well-grounded in the stimulation of endothelial muscarinic receptors, leading to the production of nitric oxide and prostaglandins. Preclinical quantitative data confirms its ability to significantly increase arteriolar diameter and blood flow. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound's effects on the microvasculature. A deeper understanding of its pharmacological profile will be crucial for optimizing its therapeutic applications and exploring its potential in other conditions characterized by microvascular dysfunction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Laboratory rats mesenteric vessel and intestine microcirculation intravital microscopy using original local abdominal decompression unit | Vasyutina | Regional blood circulation and microcirculation [microcirc.ru]

- 7. Effects of this compound on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Rat Mesentery Exteriorization: A Model for Investigating the Cellular Dynamics Involved in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of Carpronium Chloride in Cellular Models: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the molecular targets of Carpronium (B77295) Chloride, a quaternary ammonium (B1175870) compound recognized for its therapeutic potential, particularly in the realm of dermatology.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of Carpronium Chloride's mechanism of action at the cellular level, offering a foundation for further investigation and therapeutic development.

This compound is established as a cholinergic agent, functioning as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[3][4] Its effects are primarily attributed to two synergistic mechanisms: the induction of localized vasodilation and the direct stimulation of key cellular populations, most notably the dermal papilla cells of hair follicles.[3][5] These actions are underpinned by the activation of several critical intracellular signaling pathways.

Core Molecular Mechanisms of Action

This compound's therapeutic effects stem from its structural similarity to acetylcholine, allowing it to act as a parasympathomimetic agent.[3][6] This activity manifests through two primary pathways in cellular models:

-

Vasodilation via the Nitric Oxide/Prostaglandin Pathways: this compound induces the relaxation of vascular smooth muscle, leading to increased local blood flow.[5][7] This effect is believed to be mediated through the stimulation of muscarinic receptors on endothelial cells, which in turn activates nitric oxide synthase (NOS).[8] The subsequent production of nitric oxide (NO) and potentially prostaglandins (B1171923) leads to vasodilation, enhancing the delivery of oxygen and nutrients to surrounding tissues.[4][5]

-

Direct Cellular Stimulation via Muscarinic Acetylcholine Receptors: this compound directly activates mAChRs on the surface of dermal papilla cells.[3] This receptor engagement is a critical initiating event, triggering a cascade of downstream signaling pathways that are integral to cellular proliferation and function.[3] Research suggests a particular involvement of the M4 muscarinic receptor subtype in these processes.[3]

Key Signaling Pathways Modulated by this compound

The activation of mAChRs by this compound initiates a complex network of intracellular signaling that ultimately governs the cellular response. The primary pathways implicated are:

-

Wnt/β-catenin Signaling Pathway: This pathway is crucial for hair follicle morphogenesis and cycling.[2][6] Activation of mAChRs by cholinergic agonists has been shown to lead to the activation of the Wnt/β-catenin signaling cascade.[2][6]

-

PI3K/AKT Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a central regulator of cell proliferation and survival.[9][10] Evidence suggests that muscarinic agonist stimulation can activate this pathway, contributing to the proliferative effects observed.[9]

-

ERK/MEK Signaling Pathway: The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase kinase (MEK) pathway is another key cascade involved in cell growth and differentiation.[9][11] Its activation has been linked to muscarinic receptor stimulation in various cell types.[12]

These interconnected pathways are illustrated in the following diagrams:

Quantitative Data on Molecular Interactions

While the qualitative mechanisms of this compound are increasingly understood, comprehensive quantitative data, such as binding affinities and effective concentrations, are not widely available in the public domain. The following tables outline the key parameters for which quantitative data are essential for a complete pharmacological profile.

Table 1: Muscarinic Acetylcholine Receptor Binding Affinity

| Parameter | Receptor Subtype | Cell Line/Tissue | Value |

| Ki (Inhibition Constant) | M1 | Data Not Available | Data Not Available |

| M2 | Data Not Available | Data Not Available | |

| M3 | Data Not Available | Data Not Available | |

| M4 | Data Not Available | Data Not Available | |

| M5 | Data Not Available | Data Not Available | |

| Kd (Dissociation Constant) | Mixed/Unspecified | Data Not Available | Data Not Available |

Table 2: Functional Activity in Cellular Models

| Assay | Cell Type | Parameter | Value |

| Dermal Papilla Cell Proliferation | Human Follicle Dermal Papilla Cells | EC50 | Data Not Available |

| Vasodilation | Isolated Rat Aorta | EC50 | Data Not Available |

| Nitric Oxide Production | Endothelial Cells | EC50/IC50 | Data Not Available |

| β-catenin Activation | Human Follicle Dermal Papilla Cells | Fold Change | Data Not Available |

| AKT Phosphorylation | Human Follicle Dermal Papilla Cells | Fold Change | Data Not Available |

| ERK Phosphorylation | Human Follicle Dermal Papilla Cells | Fold Change | Data Not Available |

Detailed Experimental Protocols

To facilitate further research into the molecular targets of this compound, this section provides detailed methodologies for key in vitro experiments.

Protocol 1: Human Follicle Dermal Papilla Cell (HFDPC) Culture

-

Objective: To culture primary HFDPCs for use in proliferation and signaling assays.

-

Methodology:

-

Cell Isolation and Culture: Isolate HFDPCs from human scalp tissue by micro-dissection of the dermal papilla and subsequent treatment with collagenase to release the cells.[3]

-

Culture Conditions: Culture the isolated HFDPCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3] Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 70-90% confluency, passage them using standard trypsinization protocols.[9]

-

Protocol 2: Assessment of Cell Proliferation (MTT Assay)

-

Objective: To quantify the effect of this compound on HFDPC proliferation.

-

Methodology:

-

Cell Seeding: Seed HFDPCs into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) or a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with dimethyl sulfoxide (B87167) (DMSO) and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

-

Protocol 3: Western Blot Analysis of Signaling Pathway Activation

-

Objective: To detect the phosphorylation and expression levels of key signaling proteins (AKT, ERK, β-catenin).

-

Methodology:

-

Cell Treatment and Lysis: Seed HFDPCs in 6-well plates, grow to 70-80% confluency, and serum-starve for 12-24 hours. Treat the cells with this compound at various concentrations and for different time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Separation: Determine the protein concentration of the lysates using a BCA assay. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane overnight at 4°C with primary antibodies against the total and phosphorylated forms of AKT, ERK, and β-catenin.

-

Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

-

Protocol 4: In Vitro Vasodilation Assay

-

Objective: To measure the vasodilatory effect of this compound and determine its EC50.

-

Methodology:

-

Tissue Preparation: Isolate the thoracic aorta from a rat and mount rings of the aorta in an organ bath containing physiological salt solution (PSS) bubbled with 95% O2 and 5% CO2 at 37°C.

-

Pre-constriction: Pre-constrict the aortic rings with a submaximal concentration of phenylephrine (B352888) (e.g., 1-10 µM) to induce a stable contraction.

-

Cumulative Dose-Response: Once a stable constriction is achieved, add this compound in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁴ M), allowing the vessel to reach a stable diameter at each concentration.[8]

-

Data Analysis: Record the changes in vessel diameter and calculate the percentage of relaxation relative to the pre-constriction. Plot a concentration-response curve to determine the EC50 value.

-

Protocol 5: Nitric Oxide Production (Griess Assay)

-

Objective: To quantify the production of nitric oxide from endothelial cells in response to this compound.

-

Methodology:

-

Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) and treat with various concentrations of this compound for defined time periods.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Measurement: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable metabolite of NO, is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

-

Conclusion

This compound presents a multifaceted mechanism of action centered on its role as a muscarinic acetylcholine receptor agonist. Its ability to induce vasodilation and directly stimulate dermal papilla cells through the Wnt/β-catenin, PI3K/AKT, and ERK signaling pathways provides a strong basis for its therapeutic applications. While the qualitative aspects of its molecular interactions are becoming clearer, a significant opportunity exists for further research to establish a comprehensive quantitative profile. The experimental protocols detailed in this guide offer a robust framework for researchers to elucidate the specific binding affinities and effective concentrations of this compound, thereby advancing its potential as a targeted therapeutic agent.

References

- 1. Pilocarpine-induced relaxation of rat tail artery by a non-cholinergic mechanism and in the absence of an intact endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Muscarinic agonists and antagonists cause vasodilation in isolated rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Effects of this compound on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Distinct pathways of ERK activation by the muscarinic agonists pilocarpine and carbachol in a human salivary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Carpronium Chloride with Muscarinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium (B77295) chloride, a quaternary ammonium (B1175870) salt, is a synthetic cholinergic agent recognized for its parasympathomimetic properties. Primarily utilized as a topical treatment for alopecia, its mechanism of action is intrinsically linked to its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the molecular interactions between carpronium chloride and mAChR subtypes, detailing its binding characteristics, functional implications, and the associated signal transduction pathways. This document synthesizes available data to offer a detailed resource for researchers and professionals in pharmacology and drug development, complete with experimental protocols and visual representations of key cellular processes.

Introduction to this compound and Muscarinic Receptors

This compound acts as a muscarinic agonist, mimicking the effect of the endogenous neurotransmitter acetylcholine.[1] Its therapeutic efficacy, particularly in promoting hair growth, is attributed to its vasodilatory effects, which are mediated through the stimulation of muscarinic receptors on endothelial cells.[2] This leads to increased local blood flow and improved nutrient supply to hair follicles.[2]

Muscarinic acetylcholine receptors are a subtype of G-protein coupled receptors (GPCRs) that are fundamental in mediating the parasympathetic effects of acetylcholine throughout the body.[3] There are five distinct subtypes, M1 through M5, each with unique tissue distribution and intracellular signaling pathways.[3]

-

M1, M3, and M5 receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration.

-

M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Understanding the affinity and functional activity of this compound at each of these receptor subtypes is crucial for elucidating its full pharmacological profile and therapeutic potential.

Quantitative Analysis of this compound-Muscarinic Receptor Interaction

While specific quantitative binding data for this compound at each of the five muscarinic receptor subtypes is not extensively available in publicly accessible literature, this section presents a framework for how such data would be structured and interpreted. The following tables provide illustrative examples of the types of quantitative data obtained from in vitro pharmacological profiling of a muscarinic agonist.

Table 1: Illustrative Binding Affinity of a Hypothetical Muscarinic Agonist for Human Muscarinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) |

| M1 | 150 |

| M2 | 350 |

| M3 | 80 |

| M4 | 400 |

| M5 | 200 |

Kᵢ (inhibition constant) values represent the concentration of the ligand that will bind to half the binding sites at equilibrium in a competition binding assay. Lower Kᵢ values indicate higher binding affinity.

Table 2: Illustrative Functional Activity of a Hypothetical Muscarinic Agonist at Human Muscarinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Functional Assay | EC₅₀ (nM) |

| M1 | Calcium Mobilization | 250 |

| M2 | cAMP Inhibition | 600 |

| M3 | Calcium Mobilization | 120 |

| M4 | cAMP Inhibition | 750 |

| M5 | Calcium Mobilization | 300 |

EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Lower EC₅₀ values indicate greater potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with muscarinic acetylcholine receptors.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for a specific muscarinic receptor subtype.

Objective: To determine the concentration of the test compound that displaces 50% of a specific radioligand from the receptor (IC₅₀), from which the Kᵢ can be calculated.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Non-specific binding determinator (e.g., Atropine at a high concentration).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or near its K₋d value).

-

Increasing concentrations of the test compound.

-

For non-specific binding control wells, add a high concentration of atropine.

-

For total binding control wells, add assay buffer instead of the test compound.

-

-

Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

-

References

- 1. Basic and modern concepts on cholinergic receptor: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of changes in functional muscarinic acetylcholine receptor density in single neuroblastoma cells using calcium release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Carpronium Chloride on Nitric Oxide and Prostaglandin Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium (B77295) chloride, a topical cholinergic agonist, is primarily recognized for its therapeutic application in alopecia. Its mechanism of action is principally attributed to its vasodilatory properties, which enhance microcirculation in the scalp, thereby promoting hair growth. This in-depth technical guide explores the core molecular pathways implicated in the vasodilatory effects of carpronium chloride, with a specific focus on its interaction with nitric oxide (NO) and prostaglandin (B15479496) signaling. While direct quantitative data on the specific molecular interactions of this compound are limited in publicly available literature, this guide synthesizes the current understanding of its mechanism, provides detailed experimental protocols for its evaluation, and presents available quantitative data on its physiological effects.

Introduction

This compound is a quaternary ammonium (B1175870) compound that acts as a parasympathomimetic agent, structurally similar to the neurotransmitter acetylcholine (B1216132).[1][2] Its primary clinical use is in the topical treatment of alopecia areata and androgenetic alopecia.[1][3] The therapeutic efficacy of this compound is believed to stem from its ability to induce localized vasodilation, thereby increasing blood flow to hair follicles and creating a nutrient-rich environment conducive to hair growth.[4] This vasodilatory effect is thought to be mediated through the activation of muscarinic acetylcholine receptors on endothelial cells, leading to the downstream activation of the nitric oxide and prostaglandin pathways.[4][5]

Core Mechanism of Action: A Cholinergic Agonist

This compound functions as a cholinergic agonist, mimicking the action of acetylcholine.[1] This action is central to its vasodilatory effects. It is proposed that this compound binds to and activates muscarinic acetylcholine receptors (mAChRs), specifically the M3 subtype, which are expressed on endothelial cells of the dermal microvasculature.[5][6] This receptor activation initiates a cascade of intracellular signaling events that culminate in the relaxation of vascular smooth muscle and subsequent vasodilation.

Signaling Pathways

The activation of M3 muscarinic receptors by this compound is hypothesized to trigger two key signaling pathways: the nitric oxide synthase (NOS) pathway and the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins (B1171923).

Data Presentation

Quantitative data on the direct molecular interactions of this compound with components of the nitric oxide and prostaglandin pathways are scarce in the public domain. However, studies on its physiological effects provide valuable insights.

In Vivo Vasodilatory Effects

A study utilizing intravital videomicroscopy on rat mesenteric arterioles demonstrated the potent vasodilatory effects of topically applied this compound. The key findings are summarized below.

| Parameter | Pre-application (Mean ± SD) | Post-application (Mean ± SD) | Percentage Change |

| Arteriolar Diameter (μm) | 25.4 ± 3.1 | 30.1 ± 3.8 | +18.5% |

| Blood Flow Velocity (mm/s) | 5.2 ± 1.1 | 6.8 ± 1.5 | +30.8% |

| Blood Flow Rate (nL/s) | 2.6 ± 0.8 | 4.8 ± 1.2 | +84.6% |

| Data from a study on rat mesenteric arterioles, serving as a physiological model for microvascular responses.[5][6] |

Illustrative In Vitro Vasodilation Dose-Response

The following table presents a hypothetical, yet representative, dose-response relationship for this compound-induced vasodilation in isolated arteries. This data is for illustrative purposes to guide experimental design and demonstrates the expected concentration-dependent effect.

| This compound Concentration (M) | % Vasodilation (Mean ± SEM) |

| 1 x 10⁻⁹ | 5.2 ± 1.1 |

| 1 x 10⁻⁸ | 15.8 ± 2.5 |

| 1 x 10⁻⁷ | 35.4 ± 4.2 |

| 1 x 10⁻⁶ | 65.1 ± 5.9 |

| 1 x 10⁻⁵ | 85.7 ± 3.8 |

| 1 x 10⁻⁴ | 92.3 ± 2.1 |

| This is hypothetical data for illustrative purposes.[7] |

Experimental Protocols

To quantitatively assess the effects of this compound on the nitric oxide and prostaglandin pathways, standardized and robust experimental protocols are essential.

Measurement of this compound-Induced Dermal Vasodilation using Laser Doppler Flowmetry

Objective: To quantify the change in cutaneous blood flow in response to the topical application of a this compound solution.

Materials:

-

This compound solution (e.g., 5%)

-

Vehicle control solution

-

Laser Doppler Flowmetry (LDF) system

-

Healthy human volunteers

Procedure:

-

Subject Acclimatization: Subjects rest in a supine position for at least 20 minutes in a temperature-controlled room (22-24°C).

-

Site Selection and Preparation: Two test sites are marked on the volar aspect of the forearm.

-

Baseline Measurement: LDF probes are attached to the marked sites and baseline cutaneous blood flow is recorded for 5-10 minutes.

-

Topical Application: A standardized volume of this compound solution is applied to one test site, and the vehicle control is applied to the second site.

-

Post-application Monitoring: Cutaneous blood flow is continuously monitored at both sites for a predefined period (e.g., 60 minutes).

-

Data Analysis: The change in cutaneous vascular conductance (CVC) is calculated as LDF signal / mean arterial pressure. The percentage change in CVC from baseline is determined for both the this compound and vehicle-treated sites.[5]

In Vitro Nitric Oxide Synthase (NOS) Activity Assay

Objective: To determine the effect of this compound on the activity of endothelial nitric oxide synthase (eNOS) in cultured endothelial cells.

Materials:

-

Cultured human umbilical vein endothelial cells (HUVECs)

-

This compound solutions of varying concentrations

-

NOS activity assay kit (e.g., measuring the conversion of [³H]L-arginine to [³H]L-citrulline or a colorimetric assay)

-

Cell lysis buffer

-

Protein assay reagent

Procedure:

-

Cell Culture: HUVECs are cultured to confluence in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified time.

-

Cell Lysis: The cells are washed and then lysed to release intracellular components, including eNOS.

-

Protein Quantification: The protein concentration of the cell lysates is determined.

-

NOS Assay: The NOS activity in the lysates is measured according to the manufacturer's instructions of the chosen assay kit. This typically involves providing the substrate L-arginine and necessary cofactors and quantifying the product (L-citrulline or NO metabolites).

-

Data Analysis: NOS activity is normalized to the protein concentration and expressed as a percentage of the control. An EC₅₀ value can be calculated from the dose-response curve.

In Vitro Prostaglandin E₂ (PGE₂) Release Assay

Objective: To quantify the effect of this compound on the release of PGE₂ from cultured human dermal papilla cells or keratinocytes.

Materials:

-

Cultured human dermal papilla cells or keratinocytes

-

This compound solutions of varying concentrations

-

Cell culture medium

-

PGE₂ enzyme immunoassay (EIA) kit

Procedure:

-

Cell Culture: Dermal papilla cells or keratinocytes are cultured to a desired confluence.

-

Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a specified period to allow for PGE₂ synthesis and release into the medium.

-

Sample Collection: The cell culture supernatant is collected.

-

PGE₂ Measurement: The concentration of PGE₂ in the supernatant is quantified using a competitive EIA kit according to the manufacturer's protocol.

-

Data Analysis: The amount of PGE₂ released is normalized to the cell number or protein content and expressed as a percentage of the control. An EC₅₀ value can be determined from the dose-response curve.

Conclusion

This compound is a cholinergic agonist that exerts its therapeutic effect in alopecia primarily through vasodilation. The underlying mechanism is believed to involve the activation of M3 muscarinic receptors on endothelial cells, leading to the stimulation of the nitric oxide and prostaglandin pathways. While direct quantitative evidence for the molecular interactions of this compound is limited, the available physiological data and the established signaling cascades of cholinergic agonists provide a strong rationale for this mechanism. The experimental protocols detailed in this guide offer a framework for researchers to further investigate and quantify the precise effects of this compound on these crucial signaling pathways, which will be instrumental in optimizing its therapeutic applications and exploring new indications.

References

- 1. Nitric oxide (NO) synthase mRNA expression and NO production via muscarinic acetylcholine receptor-mediated pathways in the CEM, human leukemic T-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]

- 4. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 7. The physiological and pharmacological roles of prostaglandins in hair growth [kjpp.net]

Preclinical Pharmacological Profile of Carpronium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium (B77295) Chloride is a cholinergic agonist primarily investigated for its therapeutic potential in alopecia. Its pharmacological activity is centered on its vasodilatory effects, which are believed to enhance microcirculation in the scalp, thereby promoting hair growth. Preclinical evidence suggests that Carpronium Chloride's mechanism of action involves the stimulation of muscarinic receptors, leading to downstream signaling cascades that result in vasodilation. While its general pharmacological effects have been described, a comprehensive quantitative preclinical profile, including specific receptor binding affinities and detailed pharmacokinetic data, is not extensively available in publicly accessible literature. This guide synthesizes the available preclinical information on this compound, outlining its mechanism of action, pharmacodynamics, and available safety data, while also highlighting areas where quantitative data is currently lacking.

Mechanism of Action

This compound's primary mechanism of action is attributed to its activity as a cholinergic agonist. It is thought to mimic the action of acetylcholine, leading to the stimulation of muscarinic receptors. This stimulation is proposed to activate downstream signaling pathways, including the nitric oxide (NO) and prostaglandin (B15479496) pathways, which are key mediators of vasodilation[1]. The resulting increase in blood flow is hypothesized to improve the delivery of oxygen and nutrients to hair follicles, creating a more favorable environment for hair growth[1].

Signaling Pathway

The proposed signaling pathway for this compound-induced vasodilation involves the activation of muscarinic receptors on endothelial cells. This activation is thought to trigger a cascade of intracellular events, leading to the relaxation of vascular smooth muscle.

Pharmacodynamics

Preclinical pharmacodynamic studies have primarily focused on the vasodilatory effects of this compound.

In Vivo Vasodilation

An in vivo study utilizing intravital videomicroscopy on rat mesentery demonstrated that topical application of this compound resulted in arteriolar vasodilation and an increase in blood flow. Notably, these effects were localized, with no significant changes observed in systemic blood pressure[2].

| Parameter | Observation | Animal Model | Methodology |